5-Ethyl Substituent Effect vs. Parent Trimethylpyridine
The presence of an ethyl group at the 5-position distinguishes this compound from the more common 3-(chloromethyl)-2,4,6-trimethylpyridine (CAS 181269-92-1), which bears only methyl substituents . The 5-ethyl group introduces additional steric bulk and alters the electron-donating capacity of the substituent array, which can influence the rate of nucleophilic substitution at the 3-chloromethyl site and the stability of resulting derivatives [1].
| Evidence Dimension | Substituent Pattern and Steric Environment |
|---|---|
| Target Compound Data | 5-Ethyl group present; four alkyl substituents on pyridine core |
| Comparator Or Baseline | 3-(Chloromethyl)-2,4,6-trimethylpyridine: No ethyl group; three methyl substituents |
| Quantified Difference | Difference of one ethyl substituent at the 5-position; increased molecular weight of 197.70 vs. 183.68 g/mol |
| Conditions | Structural comparison based on molecular formula and SMILES notation |
Why This Matters
The 5-ethyl group confers a unique steric and electronic profile that may be essential for specific downstream applications where a less substituted analog would fail to provide the required spatial or electronic properties.
- [1] Mayr, H. Database of Reactivity Parameters. 2,4,6-trimethylpyridine nucleophilicity parameters (N = 9.34 in CH2Cl2, sN = 0.71). Ludwig-Maximilians-Universität München. Retrieved 2026. View Source
